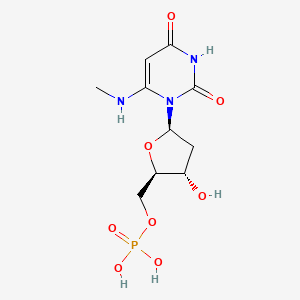![molecular formula C14H33PSn B14368785 Dibutyl[3-(trimethylstannyl)propyl]phosphane CAS No. 90127-35-8](/img/structure/B14368785.png)
Dibutyl[3-(trimethylstannyl)propyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl[3-(trimethylstannyl)propyl]phosphane is an organophosphorus compound that features a phosphane group bonded to a dibutyl and a trimethylstannylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl[3-(trimethylstannyl)propyl]phosphane typically involves the reaction of dibutylphosphine with 3-(trimethylstannyl)propyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Dibutyl[3-(trimethylstannyl)propyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
科学的研究の応用
Dibutyl[3-(trimethylstannyl)propyl]phosphane has several applications in scientific research:
作用機序
The mechanism by which dibutyl[3-(trimethylstannyl)propyl]phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include transition metals like palladium, platinum, and rhodium, and the pathways involve the formation and stabilization of reactive intermediates .
類似化合物との比較
Similar Compounds
Trimethylphosphine: An organophosphorus compound with similar coordination properties but different steric and electronic effects.
Dibutylphosphite: Another phosphane derivative with different reactivity and applications.
Diisobutyl phthalate: A phthalate ester with different functional groups and uses.
Uniqueness
Dibutyl[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of both dibutyl and trimethylstannyl groups, which impart distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and a valuable compound in various synthetic applications .
特性
CAS番号 |
90127-35-8 |
|---|---|
分子式 |
C14H33PSn |
分子量 |
351.10 g/mol |
IUPAC名 |
dibutyl(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C11H24P.3CH3.Sn/c1-4-7-10-12(9-6-3)11-8-5-2;;;;/h3-11H2,1-2H3;3*1H3; |
InChIキー |
BXEXIZBPYCYBMN-UHFFFAOYSA-N |
正規SMILES |
CCCCP(CCCC)CCC[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
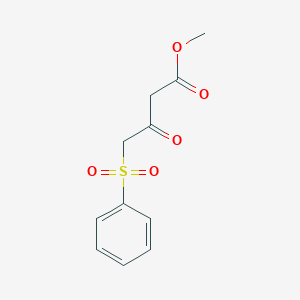
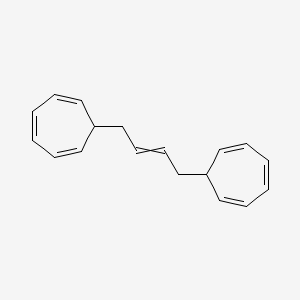

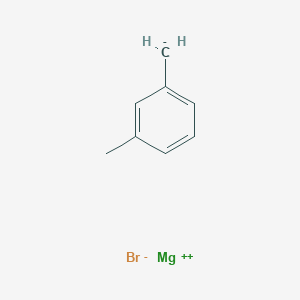


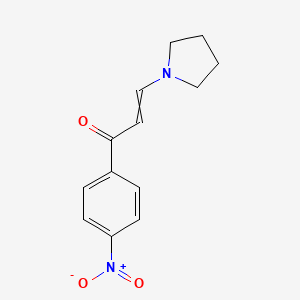
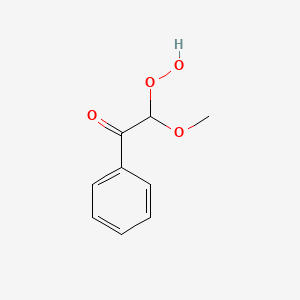
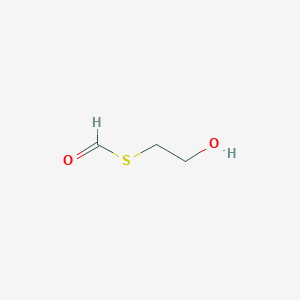
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
